molecular formula C8H6O4 B1277599 1,3-Benzodioxole-2-carboxylic acid CAS No. 827-81-6

1,3-Benzodioxole-2-carboxylic acid

Cat. No. B1277599
CAS RN: 827-81-6
M. Wt: 166.13 g/mol
InChI Key: ZGIAUZUZNFRBGN-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-2-carboxylic acid is a chemical compound that is part of the 1,3-benzodioxole family. This family of compounds is known for its presence in natural products and has been identified in various biological activities. The compound itself has not been explicitly detailed in the provided papers, but its derivatives and related compounds have been synthesized and studied for their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,3-benzodioxole derivatives has been explored through various methods. For instance, an iodine-induced 1,3-dipolar cycloaddition reaction has been developed to construct benzo[f]isoindole-1,3-dicarboxylates, which are structurally related to 1,3-benzodioxole-2-carboxylic acid . Additionally, the synthesis of 1,3-benzodioxole itself has been achieved from catechol by cyclization with dichloromethane under optimized conditions . Derivatives of 1,3-benzodioxole have also been synthesized, including those with amino acid moieties in the side chain, starting from safrole, a natural product containing the 1,3-benzodioxole unit .

Molecular Structure Analysis

While the molecular structure of 1,3-benzodioxole-2-carboxylic acid is not directly reported, related compounds such as 1-benzothiophene-2-carboxylic acid have been structurally characterized using laboratory X-ray powder diffraction data and DFT-D calculations . These studies provide insights into the three-dimensional arrangements and hydrogen bonding interactions that could be relevant to the 1,3-benzodioxole-2-carboxylic acid structure.

Chemical Reactions Analysis

The chemical reactivity of 1,3-benzodioxole derivatives has been explored in various contexts. For example, halogenated 1-benzylindazole-3-carboxylic acids, which share a similar structural motif, have been synthesized and studied for their antispermatogenic activity . Bromination derivatives of 1,3-benzodioxole have also been synthesized, indicating the versatility of the 1,3-benzodioxole scaffold in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-benzodioxole-2-carboxylic acid are not directly discussed in the provided papers. However, the synthesis and characterization of related compounds, such as asymmetric o- and m-nitrobenzoic acids with a 1,3-benzodioxole skeleton, provide some context for the properties of the benzodioxole ring system. These studies include the use of chiral HPLC columns for resolution and the potential for fluorescent properties in derivatives . Additionally, the anti-inflammatory properties of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit suggest that the benzodioxole derivatives may also exhibit biological activities .

Scientific Research Applications

Organometallic Methodology and Derivatives Synthesis

1,3-Benzodioxole-2-carboxylic acid has been utilized in organometallic methodology. In a study by Schlosser, Gorecka, and Castagnetti (2003), 2,2-difluoro-1,3-benzodioxole was converted into various derivatives, including carboxylic acids and alcohols, showcasing its utility in synthesizing diverse organic compounds (Schlosser, Gorecka, & Castagnetti, 2003).

Fluorometric Chiral Agents

The asymmetric skeleton of 1,3-benzodioxole-2-carboxylic acid has been used in designing novel chiral fluorometric agents. Nishida et al. (2001) and Meguro et al. (2001) highlighted its application in enantiomer analyses of biomolecules, making it a valuable tool in chiral chemistry and bioanalysis (Nishida et al., 2001); (Meguro et al., 2001).

Green Chemistry and Synthesis

The compound plays a role in green chemistry. Dutta Gupta et al. (2012) demonstrated its involvement in microwave-assisted synthesis of benzodioxole derivatives, emphasizing its role in eco-friendly and efficient synthetic processes (Dutta Gupta, Rao, & Raghavendra, 2012).

Anticancer and Antibacterial Applications

1,3-Benzodioxole derivatives have shown potential in anticancer and antibacterial applications. Gupta et al. (2016) and Siddiqa et al. (2014) explored the synthesis and biological evaluation of these derivatives, highlighting their promising role in medicinal chemistry (Gupta et al., 2016); (Siddiqa et al., 2014).

Photochemical and Electrochemical Applications

Kumbaraci et al. (2012) investigated a 1,3-benzodioxole derivative as a photoinitiator for free radical polymerization, indicating its potential in photochemistry. Additionally, Röckl et al. (2019) explored the electrochemical synthesis of fluorinated orthoesters from 1,3-benzodioxoles, demonstrating its versatility in electrochemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012); (Röckl, Hauck, Schollmeyer, & Waldvogel, 2019).

Biological Activities and Applications

Lastly, Khalil et al. (2021) evaluated benzodioxol derivatives as antimicrobial and antioxidant agents, revealing their potential in pharmaceutical applications (Khalil, Jaradat, Hawash, & Issa, 2021).

Safety And Hazards

1,3-Benzodioxole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

1,3-Benzodioxole derivatives have shown promising results as potent auxin receptor agonists and root growth promoters . This class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists, and the employment of K-10 may be effective for enhancing root growth and crop production .

properties

IUPAC Name

1,3-benzodioxole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIAUZUZNFRBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424586
Record name 1,3-benzodioxole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-2-carboxylic acid

CAS RN

827-81-6
Record name 1,3-benzodioxole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
PW Zimmerman, WR Smith, AP EDWARD… - Contribs. Boyce Thompson …, 1957
Number of citations: 5
DL Ford - 1953 - unsworks.unsw.edu.au
… Direct chlorination of Is 3-bensodioxole-2-carboxylic acid gave a new dictaloro-acid presumably 5:6-dichloro-1:3-benzodioxole-2carboxylic acid. …
Number of citations: 3 unsworks.unsw.edu.au
JA Turner, DJ Pernich - Journal of agricultural and food chemistry, 2002 - ACS Publications
Molecular modeling was used to propose an “active conformation” for the R-2-phenoxypropionic acid portion of the aryloxyphenoxypropionic acid series of herbicidal acetyl CoA …
Number of citations: 32 pubs.acs.org
S Suhitha, SK Devi, K Gunasekaran… - Current topics in …, 2015 - ingentaconnect.com
The traditional knowledge of medicinal plants that are in use by the indigenous Jaintia tribes residing in few isolated pockets of North-East India is documented here. The present study …
Number of citations: 21 www.ingentaconnect.com
H Hartzfeld, R Johnson, H Gilman - The Journal of Organic …, 2003 - ACS Publications
Accordingly, we have prepared and are reporting here the synthesis of a number of derivatives of I. We are also reporting the plant growth-regulating activity of these compounds as …
Number of citations: 6 pubs.acs.org
JL Garraway, RL Wain - Drug design, 1976 - books.google.com
Plants grow in an orderly and predictable fashion. While many basic features are associated with genetic make-up, the type and habit of growth and to some extent chemical …
Number of citations: 11 books.google.com

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